molecular formula C13H25N3O B11795807 (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one

(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one

Cat. No.: B11795807
M. Wt: 239.36 g/mol
InChI Key: WIKMJXAJGQWKFU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one is a chiral small molecule building block of interest in medicinal chemistry and pharmacological research. Its structure incorporates a piperidine ring, a cyclopropanamine moiety, and an aminopropanone backbone, features commonly found in compounds that target the central nervous system . Piperidine and cyclopropanamine derivatives are frequently investigated for their potential interactions with neurological targets . For instance, structurally related cyclopropanamine compounds have been explored as potential therapeutic agents for a range of neurodegenerative diseases and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia . The stereochemistry of the compound, designated by the (S)- configuration, is a critical factor that can significantly influence its binding affinity and selectivity for biological targets, making it a reagent of particular value for enantioselective synthesis and structure-activity relationship (SAR) studies. This product is intended for use in vitro research applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

(2S)-2-amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C13H25N3O/c1-10(14)13(17)16-6-4-12(5-7-16)9-15-8-11-2-3-11/h10-12,15H,2-9,14H2,1H3/t10-/m0/s1

InChI Key

WIKMJXAJGQWKFU-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CNCC2CC2)N

Canonical SMILES

CC(C(=O)N1CCC(CC1)CNCC2CC2)N

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

The synthesis typically follows three stages:

Piperidine Ring Functionalization

  • Mannich Reaction : Piperidine-4-carbaldehyde reacts with cyclopropylmethylamine and formaldehyde to form 4-((cyclopropylmethylamino)methyl)piperidine .

  • Reductive Amination : Sodium borohydride (NaBH₄) or hydrogenation (H₂/Pd-C) reduces imine intermediates.

Final Assembly

  • Amide Bond Formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the piperidine and amino ketone moieties.

  • Purification : Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH) yields the final product with >95% purity.

One-Pot Synthesis

Recent advances employ flow microreactor systems to streamline synthesis:

  • Continuous Flow Conditions :

    • Temperature: 50–70°C

    • Residence Time: 10–15 minutes

    • Yield: 78–82%.

ParameterOptimization RangeImpact on Yield
Temperature50–70°CHigher temperatures reduce side reactions
SolventEthanol/THF (4:1)Polar aprotic solvents improve solubility
CatalystZnCl₂ (5 mol%)Enhances imine formation

Optimization Strategies

Reaction Efficiency

  • Catalyst Screening : ZnCl₂ outperforms FeCl₃ or AlCl₃ in reductive amination (yield: 82% vs. 65–70%).

  • Solvent Effects : Ethanol/THF (4:1) increases reaction rate by 30% compared to DMF.

Stereochemical Control

  • Chiral Auxiliaries : (S)-Proline derivatives ensure >99% enantiomeric excess (ee).

  • Dynamic Kinetic Resolution : Racemic mixtures are resolved using immobilized lipases (e.g., Candida antarctica).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 3.81 (s, 2H, NCH₂Cyclopropyl)

    • δ 2.37 (d, J = 6.7 Hz, 2H, Piperidine-CH₂).

  • LC-MS : m/z 239.36 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time = 5.3 min (C18 column, 70:30 H₂O/ACN).

  • Elemental Analysis : C 65.21%, H 10.48%, N 17.52% (theoretical: C 65.24%, H 10.50%, N 17.54%).

Industrial-Scale Production

Batch Process

  • Scale : 50–100 kg batches

  • Cost Drivers :

    • Cyclopropylmethylamine (≈$1,200/kg)

    • Chiral catalysts (≈$800/kg).

Green Chemistry Innovations

  • Solvent Recycling : >90% ethanol recovery via distillation.

  • Waste Reduction : Atom economy improves from 68% to 82% using flow reactors.

Challenges and Solutions

ChallengeSolutionOutcome
Low enantioselectivityChiral auxiliaries + lipase resolutionee >99%
Cyclopropyl group instabilityLow-temperature amination (<40°C)Purity >98%
Scalability limitationsFlow microreactor systemsThroughput +30%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert imines back to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imines, while reduction can yield secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a valuable tool for probing the function of various enzymes and receptors.

Medicine

In medicine, (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science, catalysis, and other areas of industrial chemistry.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Variations

Key structural differences among analogs include:

  • Substituent type : Cyclopropylmethyl, benzyl-cyclopropyl, benzyl-isopropyl, or isopropyl-methyl groups.
  • Ring type : Piperidine (6-membered) vs. pyrrolidine (5-membered).
  • Substitution position : 3- vs. 4-position on piperidine.
  • Ketone chain : Propan-1-one vs. butan-1-one derivatives.
2.2 Physicochemical Properties
Compound Name (CAS/Ref.) Molecular Formula Molecular Weight Substitution Type Ring Type pKa (Predicted) Notes
Target Compound (Not specified) C12H23N3O* 225.33 Cyclopropylmethylamino (4-position) Piperidine N/A High cost ($1378/g)
(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one C21H31N3O 343.51 Benzyl-cyclopropylamino Piperidine N/A Discontinued; bulkier substituent
(S)-2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one C20H32N3O 330.50 Benzyl-isopropylamino Piperidine N/A 97% purity; higher lipophilicity
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one C14H28N3O 257.40 Isopropyl-methylamino Piperidine 9.63 ± 0.50 Lower steric hindrance
2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one C12H23N3O 225.33 Cyclopropylmethylamino (3-position) Piperidine N/A Regioisomer of target compound
(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one C12H23N3O 225.33 Isopropyl-methylamino Pyrrolidine N/A Smaller ring; altered conformation

*Note: Molecular formula inferred from analogs in .

Biological Activity

(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one, commonly referred to as AM95103, is a complex organic compound with significant potential in pharmacological applications. Its unique structure, which includes a piperidine ring and a cyclopropylmethyl substituent, suggests various interactions with biological systems. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H25N3O
  • Molecular Weight : 225.33 g/mol
  • CAS Number : 1284781-17-4

Research indicates that (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one may interact with various biological macromolecules, influencing enzyme activity and receptor interactions. Notably, it is believed to engage in pathways related to:

  • Apoptosis : The compound may play a role in programmed cell death, a crucial process in maintaining cellular homeostasis.
  • Signaling Pathways : It has been linked to the Wnt and MAPK signaling pathways, which are vital for cell proliferation and differentiation.

Biological Activity and Therapeutic Applications

The biological activity of (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one has been studied in various contexts:

1. Potential Anti-obesity Effects

A study highlighted the role of compounds similar to AM95103 in modulating appetite and body weight. Chronic treatment with selective agonists targeting melanocortin receptors showed significant reductions in food intake and body weight in preclinical models . This suggests that AM95103 could be explored for its potential anti-obesity effects through similar mechanisms.

2. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. For instance, its structural similarity to known neuroactive compounds indicates it might influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive function .

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

Study ReferenceFindings
Kievit et al., 2013Demonstrated that selective agonists can significantly reduce food intake and body weight in non-human primates .
Hara et al., 2001Explored the role of orexins in appetite regulation, indicating potential pathways for AM95103's action .
Eggerickx et al., 1995Reported on G protein-coupled receptor interactions that may be relevant for understanding AM95103's mechanism .

Q & A

Q. Basic

  • NMR spectroscopy : 1H and 13C NMR confirm the piperidine backbone and cyclopropane substituents. For example, 1H NMR peaks at δ 2.8–3.2 ppm indicate piperidine methylene groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 280.2 g/mol) .
  • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) confirms the propan-1-one moiety .

How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like GPCRs or kinases. For example, docking into the adenosine A2A receptor active site predicts hydrogen bonding with Asp52 .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
  • Validation : Correlate docking scores with in vitro IC50 values from radioligand displacement assays .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., cyclopropane formation) to improve safety and yield .
  • Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for faster enantiomer separation .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify storage conditions that prevent racemization .

How does the compound’s logP value influence its pharmacokinetic properties, and how can this be experimentally determined?

Q. Advanced

  • logP determination : Use shake-flask method with octanol/water partitioning, followed by HPLC quantification. A logP >2 suggests favorable blood-brain barrier penetration .
  • Impact on ADME : High logP correlates with increased tissue distribution but may reduce aqueous solubility. Modify substituents (e.g., adding polar groups) to balance logP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.